Ammonium alum

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ammonium alum is synthesized through a series of chemical reactions involving aluminium hydroxide, sulfuric acid, and ammonium sulfate . The preparation process involves the following steps:

Preparation of Aluminium Sulfate: Aluminium hydroxide reacts with sulfuric acid to produce aluminium sulfate. This reaction is carried out under controlled temperature and pressure conditions to ensure completeness.

Ammoniation Reaction: Aluminium sulfate is then reacted with ammonia to produce ammonium aluminium sulfate. The pH of the reaction mixture is carefully controlled to ensure the quality and purity of the final product.

Crystallization and Drying: The reaction solution is cooled to allow the crystallization of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The raw materials, including aluminium hydroxide, sulfuric acid, and ammonium sulfate, are of industrial grade to ensure high purity and quality. The entire process involves strict quality control measures, including monitoring temperature, pressure, and pH levels .

Analyse Des Réactions Chimiques

Production of Ammonium Alum

This compound is commercially produced by reacting ammonium sulfate solution with aluminum sulfate solution :

Aluminum sulfate is derived from treating bauxite ore (aluminum oxide) with sulfuric acid :

Ammonium sulfate can be obtained from the reaction between aluminum sulfate and ammonium :

Decomposition

Ammonium aluminum sulfate dehydrates at approximately 250°C to produce anhydrous aluminum ammonium sulfate . Further heating leads to decomposition, forming aluminum sulfate around 546°C . The decomposition process releases ammonia and water . The final product of decomposition at 1223 K is γ-Al₂O₃ .

Reactions with Bases

Aqueous Ammonia: this compound reacts with aqueous ammonia to produce a white gelatinous precipitate of Al(OH)₃ :

Sodium Hydroxide: Strong bases like NaOH also precipitate Al(OH)₃, which is amphoteric and dissolves in excess hydroxide or acids :

Reactions with High-Alumina Fly Ash

Ammonium sulfate can activate high-alumina fly ash, enhancing alumina extraction . Roasting high-alumina fly ash with ammonium sulfate leads to the formation of (NH₄)₃Al(SO₄)₃ and NH₄Al(SO₄)₂ . The leaching rate of alumina is affected by the roasting temperature, roasting time, and the mass ratio of ammonium sulfate to high-alumina fly ash .

| Roasting Temperature (K) | Roasting Time (min) | Ammonium Sulfate/High-Alumina Fly Ash Mass Ratio | Leaching Rate of Alumina (%) |

|---|---|---|---|

| 673 | 60 | 6:1 | 93.57 |

The reaction between high-alumina fly ash and ammonium sulfate is controlled by internal diffusion, with an apparent activation energy of 37.40 kJ mol⁻¹ .

Solubility

The solubility of this compound in water varies with temperature :

| Temperature (°C) | Solubility (parts per 100 parts water) |

|---|---|

| 0 | 2.62 |

| 10 | 4.50 |

| 50 | 15.9 |

| 80 | 35.20 |

| 100 | 70.83 |

Applications De Recherche Scientifique

Water Treatment

Water Purification

Ammonium alum is widely used in water treatment processes due to its effectiveness in coagulation and flocculation. It helps remove suspended particles and impurities from water, making it safe for consumption. The mechanism involves the formation of flocs that aggregate contaminants, which can then be easily removed from the water.

- Case Study : A study demonstrated that seasonal low-dosage alum application in treatment wetlands significantly improved nutrient removal efficiency during winter months. The application reduced soluble reactive phosphorus by 87% and total phosphorus by 62% .

Disinfection

In combination with chlorine, this compound generates monochloramine, enhancing the disinfection process in potable water treatment. This method is crucial for ensuring the microbiological safety of drinking water .

Textile Industry

Dyeing and Flame Retardancy

this compound is employed in the textile industry for dyeing processes and as a flame retardant. Its ability to fix dyes on fabric enhances color retention and durability.

- Application Example : In the production of flame-retardant textiles, this compound contributes to the chemical treatment that imparts fire-resistant properties to fabrics .

Food Processing

Food Additive

this compound serves as a food additive (E523) in various culinary applications, including pickling and baking. It acts as a leavening agent and a firming agent in pickles.

- Health Considerations : The Food Safety Commission of Japan evaluated its safety as a food additive, concluding no significant health risks associated with its consumption at regulated levels .

Conservation Science

Preservation of Artifacts

In the field of conservation, this compound has been utilized to treat archaeological wood artifacts. Its application helps stabilize materials and prevent degradation over time.

- Research Findings : A study involving the Oseberg collection analyzed the use of this compound in conservation treatments. The research involved various analytical techniques to assess the compound's effects on object condition and potential re-treatment implications .

Industrial Applications

Ceramics and Adhesives

this compound is also used in manufacturing porcelain cements and vegetable glues, contributing to the bonding properties necessary for these materials.

- Technical Use : In industrial settings, it is recognized for its role in producing high-quality ceramic products and adhesives due to its chemical stability and bonding capabilities .

Summary Table of Applications

| Application Area | Specific Uses | Impact/Benefits |

|---|---|---|

| Water Treatment | Coagulation, flocculation | Removes impurities; enhances disinfection |

| Textile Industry | Dyeing, flame retardancy | Improves dye retention; enhances fire resistance |

| Food Processing | Leavening agent, firming agent | Enhances food quality; safe at regulated levels |

| Conservation Science | Treatment of archaeological wood | Stabilizes artifacts; prevents degradation |

| Industrial Applications | Porcelain cement, vegetable glues | Provides strong bonding; chemical stability |

Mécanisme D'action

The mechanism of action of ammonium alum involves its ability to release aluminium ions in aqueous solutions. These ions can interact with various molecular targets, including proteins and nucleic acids, leading to the precipitation and coagulation of these molecules. This property is particularly useful in water purification and biological specimen preparation .

Comparaison Avec Des Composés Similaires

Ammonium alum is often compared with other similar compounds, such as potassium alum and aluminium sulfate.

Potassium Alum: Similar to this compound, potassium alum is a double sulfate compound but contains potassium ions instead of ammonium ions.

Aluminium Sulfate: Unlike this compound, aluminium sulfate does not contain ammonium ions.

The uniqueness of this compound lies in its ability to form a solid solution with potassium alum and its specific applications in niche areas such as fireproofing textiles and animal repellent sprays .

Similar Compounds

- Potassium alum (KAl(SO₄)₂·12H₂O)

- Sodium alum (NaAl(SO₄)₂·12H₂O)

- Aluminium sulfate (Al₂(SO₄)₃)

These compounds share similar properties and applications but differ in their specific ionic compositions and uses .

Propriétés

Numéro CAS |

7784-26-1 |

|---|---|

Formule moléculaire |

AlH7NO5S |

Poids moléculaire |

160.11 g/mol |

Nom IUPAC |

aluminum;azanium;disulfate;dodecahydrate |

InChI |

InChI=1S/Al.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2 |

Clé InChI |

HQOGOHBENBETJT-UHFFFAOYSA-N |

SMILES |

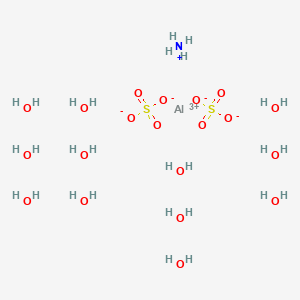

[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3] |

SMILES canonique |

N.O.OS(=O)(=O)O.[Al] |

Key on ui other cas no. |

7784-26-1 |

Description physique |

Large, colourless crystals or white powde |

Pictogrammes |

Irritant |

Numéros CAS associés |

7784-25-0 (Parent) |

Solubilité |

Freely soluble in water, soluble in ethanol |

Synonymes |

aluminum ammonium sulfate aluminum ammonium sulfate (2:1:1) dodecahydrate aluminum ammonium sulfate (3:1:3) aluminum sulfate ammonium salt ammonium alum |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ammonium alum?

A1: this compound, also known as ammonium aluminum sulfate dodecahydrate, has the molecular formula NH4Al(SO4)2·12H2O with a molecular weight of 453.33 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. These include X-ray diffraction (XRD) [, , ], neutron diffraction [, , ], Fourier transform infrared (FTIR) spectroscopy [], and Raman spectroscopy []. XRD and neutron diffraction studies have elucidated the crystal structure of this compound, revealing a cubic structure with the space group Pa3 [, , ].

Q3: What are the primary applications of this compound?

A3: this compound finds applications in various fields, including:

- Water treatment: As a flocculating agent to remove impurities from water [, ].

- Paper industry: For sizing and as a flocculating agent [].

- Medical field: Historically used as an astringent and styptic agent [, ].

- Analytical chemistry: In various analytical procedures, such as the determination of oligomeric procyanidins in grape seeds [].

Q4: How does this compound function as a flocculating agent in water treatment?

A4: When added to water, this compound hydrolyzes to form aluminum hydroxide, Al(OH)3. This gelatinous precipitate traps suspended impurities, forming larger aggregates that settle down or are easily removed by filtration [, ].

Q5: How does this compound impact the photo-stability of herbal extracts?

A5: Research suggests that this compound can improve the photo-stability of certain herbal extracts, like sappanwood ethanolic extract, by chelation. This chelation is believed to prevent photo-oxidation of phenolic compounds, preserving their biological activity for at least 24 hours under dark conditions [].

Q6: Can this compound be used with other materials? What about its stability?

A6: this compound exhibits good compatibility with various materials, as evidenced by its incorporation in different formulations. For instance, it has been combined with urea to create deep eutectic solvents (DES) for cellulose processing []. Additionally, its use in thermal energy storage systems often involves encapsulation in materials like laminated aluminum foil and high-density polyethylene (HDPE) [].

Q7: How stable is this compound under different conditions?

A7: this compound's stability is influenced by factors like temperature and humidity. It can dehydrate upon heating, undergoing a series of phase transitions. Studies utilizing techniques like differential thermal analysis (DTA) and thermogravimetric analysis (TGA) have elucidated these transformations, which ultimately lead to the formation of aluminum oxide (Al2O3) [, ].

Q8: Does this compound exhibit any catalytic properties?

A8: While not a traditional catalyst, this compound serves as a precursor for synthesizing materials with catalytic applications. For example, it can be used to produce aluminum oxide (Al2O3) powders, which find use as catalysts and catalyst supports [, ].

Q9: How is this compound employed in the synthesis of aluminum nitride (AlN)?

A9: this compound can be reacted with ammonium hydrogen carbonate to produce ammonium aluminum carbonate hydroxide (AACH). This AACH, when subjected to carbon thermal reduction in a nitrogen atmosphere, yields AlN powder [].

Q10: What are the safety concerns associated with this compound?

A10: While generally considered safe for many applications, this compound can cause mild irritation upon contact with skin, eyes, or mucous membranes. Inhalation of its dust may irritate the respiratory tract. It is crucial to handle this compound with appropriate safety precautions, such as wearing gloves and eye protection, and to avoid generating dust.

Q11: What are some promising areas for future research on this compound?

A11: Several research avenues hold promise, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.